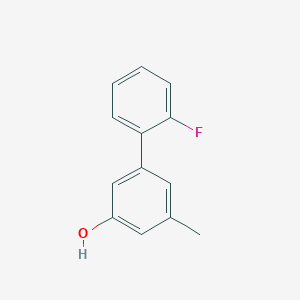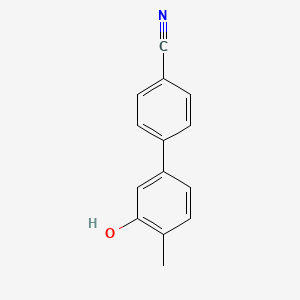
5-(2-Fluorophenyl)-3-methylphenol, 95%
Vue d'ensemble
Description
5-(2-Fluorophenyl)-3-methylphenol, 95% (5-FP-3-MP) is a fluorinated phenol derivative containing a fluorine atom at the para position of the phenolic ring. It is a white, crystalline solid with a melting point of 111°C and a molecular weight of 171.14 g/mol. 5-FP-3-MP is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a reagent in various biochemical and physiological experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-FP-3-MP.
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-3-methylphenol, 95% is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a catalyst in various biochemical and physiological experiments. 5-(2-Fluorophenyl)-3-methylphenol, 95% has been used as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins. It has also been used in the synthesis of various organometallic compounds.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-3-methylphenol, 95% is not fully understood. It is believed that the fluorine atom at the para position of the phenolic ring is responsible for its biological activity. The fluorine atom is thought to interact with various biological molecules, such as DNA and proteins, and alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-methylphenol, 95% are not fully understood. However, it is believed that the fluorine atom at the para position of the phenolic ring is responsible for its biological activity. The fluorine atom is thought to interact with various biological molecules, such as DNA and proteins, and alter their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Fluorophenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a relatively stable compound and can be stored at room temperature for long periods of time. It is also a relatively inexpensive reagent and can be easily synthesized from commercially available materials. The main limitation of 5-(2-Fluorophenyl)-3-methylphenol, 95% is that it is a relatively toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 5-(2-Fluorophenyl)-3-methylphenol, 95%. It could be used in the development of new fluorescent probes for the detection of various biological molecules, such as DNA and proteins. It could also be used in the synthesis of various organometallic compounds. Additionally, it could be used in the development of new pharmaceuticals and other organic compounds. Finally, it could be used to study the biochemical and physiological effects of fluorinated phenols on various biological systems.
Méthodes De Synthèse
The synthesis of 5-(2-Fluorophenyl)-3-methylphenol, 95% is a multi-step process. It begins with the reaction of 2-fluoro-3-methylphenol with anhydrous aluminum chloride and anhydrous benzene in the presence of a catalytic amount of sulfuric acid. The reaction mixture is then heated to a temperature of about 160°C for 1-2 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIOBAEYHQKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683685 | |
| Record name | 2'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-14-4 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















